1-(3,4-Dimethylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carbaldehyde
Description
Background and Significance of Pyrazole-4-carbaldehyde Derivatives
Pyrazole-4-carbaldehyde derivatives constitute a fundamental class of heterocyclic compounds characterized by the presence of an aldehyde functional group at the 4-position of the pyrazole ring system. These compounds have emerged as versatile synthetic intermediates and pharmacologically active molecules, with the aldehyde functionality serving as a crucial reactive site for further chemical transformations. The significance of pyrazole-4-carbaldehyde derivatives extends beyond their synthetic utility, encompassing diverse biological activities including antimicrobial, anti-inflammatory, and antitumor properties.
The structural framework of pyrazole-4-carbaldehydes provides a unique combination of aromatic stability and reactive functionality. Research has demonstrated that these compounds exhibit antimicrobial, anti-inflammatory, antitubercular, antitumor, antiangiogenesis, anti-parasitic, and antiviral activities. The aldehyde group at the 4-position of the pyrazole ring serves as an electrophilic center that readily participates in condensation reactions, nucleophilic additions, and cyclization processes. Studies have shown that the electronic properties of the pyrazole ring system are significantly influenced by the presence of the electron-withdrawing aldehyde group, which affects both the reactivity and biological activity of these compounds.
The compound 1-(3,4-Dimethylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carbaldehyde represents a sophisticated example within this class, featuring additional structural complexity through the incorporation of a 3,4-dimethylphenyl substituent and a ketone functionality at the 5-position. The molecular formula C₁₃H₁₄N₂O₂ and molecular weight of 230.26 grams per mole characterize this compound's chemical identity. Spectroscopic analysis reveals distinct structural features, including the planar pyrazole ring system and the specific substitution pattern that influences both its chemical reactivity and potential biological properties.
Historical Context of Pyrazole Research
The historical development of pyrazole chemistry traces back to the pioneering work of German chemist Ludwig Knorr in 1883, who first synthesized and named this class of compounds. Knorr's accidental discovery of antipyrine (2,3-dimethyl-1-phenyl-3-pyrazolin-5-one) while attempting to synthesize quinoline derivatives with antipyretic activity marked the beginning of systematic pyrazole research. This serendipitous discovery revealed the analgesic, antipyretic, and antirheumatic properties of pyrazole derivatives, thereby stimulating widespread interest in pyrazole chemistry throughout the scientific community.
The classical synthesis method developed by German chemist Hans von Pechmann in 1898 established pyrazole formation through the reaction of acetylene and diazomethane. This foundational work provided the first systematic approach to pyrazole synthesis and established the basic understanding of pyrazole ring formation mechanisms. The Knorr pyrazole synthesis, involving the reaction of 1,3-dicarbonyl compounds with hydrazine derivatives, became one of the most widely employed methods for pyrazole preparation. This synthetic approach proved particularly valuable for generating polysubstituted pyrazoles with diverse functionalization patterns.
The evolution of pyrazole research throughout the twentieth century witnessed significant advances in both synthetic methodologies and understanding of biological activities. The first natural pyrazole derivative, 3-n-nonylpyrazole, was isolated by Japanese researchers Kosuge and Okeda in 1954 from Houttuynia Cordata, a plant of the Piperaceae family. This discovery challenged the prevailing belief that pyrazoles could not occur naturally and opened new avenues for natural product research. Subsequently, the isolation of levo-β-(1-pyrazolyl)alanine from watermelon seeds (Citrullus Vulgaris) in 1959 further expanded the known repertoire of naturally occurring pyrazole compounds.
The development of the Vilsmeier-Haack reaction as a method for pyrazole-4-carbaldehyde synthesis represents a crucial milestone in pyrazole chemistry. This reaction, involving the treatment of hydrazones with dimethylformamide and phosphorus oxychloride, provided an efficient route to 4-formylpyrazoles and established the foundation for modern pyrazole-4-carbaldehyde chemistry. The mechanistic understanding of this transformation revealed the importance of electrophilic activation and cyclization processes in pyrazole ring formation.
Taxonomic Position within Heterocyclic Chemistry
Within the broader classification of heterocyclic compounds, pyrazoles occupy a distinct position as five-membered diazoles containing two adjacent nitrogen atoms in an aromatic ring system. The taxonomic classification places pyrazoles within the azole family of heterocycles, which includes imidazoles, triazoles, and tetrazoles, each distinguished by the number and arrangement of nitrogen atoms within the five-membered ring. The adjacent positioning of nitrogen atoms in pyrazoles (1,2-diazoles) differentiates them from imidazoles (1,3-diazoles) and creates unique electronic and chemical properties.
The pyrazole ring system exhibits characteristics of both aromatic heterocycles and nitrogen-containing compounds. The planar structure of pyrazole, confirmed through X-ray crystallographic studies, demonstrates similar carbon-nitrogen bond distances of approximately 1.33 Ångströms, indicating delocalized aromatic character. The weak basicity of pyrazole, with a pKb value of 11.5 and conjugate acid pKa of 2.49 at 25 degrees Celsius, reflects the electron-withdrawing effect of the adjacent nitrogen atoms.
Pyrazole-4-carbaldehyde derivatives represent a specialized subclass within pyrazole chemistry, characterized by the presence of an aldehyde functional group at the 4-position of the heterocyclic ring. This structural modification significantly alters the electronic properties of the pyrazole system, introducing electrophilic reactivity while maintaining the aromatic stability of the ring. The taxonomic position of these compounds encompasses both their heterocyclic nature and their carbonyl chemistry, making them versatile intermediates in organic synthesis.
The compound 1-(3,4-Dimethylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carbaldehyde can be further classified as a dihydropyrazole derivative due to the presence of the 5-oxo functionality, which reduces the full aromaticity of the ring system. This structural feature places the compound at the intersection of pyrazole and pyrazolone chemistry, combining characteristics of both heterocyclic classes. The molecular complexity is enhanced by the presence of multiple functional groups, including the dimethylphenyl substituent, methyl group, ketone, and aldehyde functionalities.
Overview of Related Pyrazole Derivatives
The landscape of pyrazole derivatives encompasses a diverse array of compounds with varying substitution patterns and functional group modifications. Research has documented numerous categories of pyrazole derivatives, each exhibiting distinct chemical and biological properties based on their specific structural features. The synthesis and characterization of polysubstituted pyrazoles have revealed structure-activity relationships that guide the design of new compounds with enhanced properties.
Substituted pyrazole-4-carbaldehydes represent one of the most extensively studied categories within pyrazole chemistry. These compounds can be classified based on the nature and position of substituents on both the pyrazole ring and the phenyl substituents. The presence of electron-donating or electron-withdrawing groups significantly influences the reactivity of the aldehyde functionality and the overall electronic properties of the molecule. Studies have shown that 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes exhibit diverse biological activities, with the specific substitution pattern determining the predominant biological response.
| Compound Class | Key Structural Features | Representative Examples | Primary Applications |
|---|---|---|---|
| 1,3-Diarylpyrazole-4-carbaldehydes | Two aromatic substituents | 3-Phenyl-1-phenyl derivatives | Antimicrobial agents |
| 3-Alkyl-1-phenylpyrazole-4-carbaldehydes | Alkyl substituent at position 3 | 3-Methyl, 3-ethyl derivatives | Anti-inflammatory compounds |
| 5-Substituted pyrazole-4-carbaldehydes | Functional groups at position 5 | 5-Chloro, 5-methyl derivatives | Antitumor agents |
| Pyrazolone-4-carbaldehydes | Ketone functionality at position 5 | 5-Oxo derivatives | Pharmaceutical intermediates |
The synthesis of pyrazole derivatives has evolved to include various methodologies beyond the classical Knorr synthesis. The 1,3-dipolar cycloaddition of diazo compounds with alkynes provides access to 3,5-disubstituted pyrazoles, while multicomponent reactions enable the preparation of complex pyrazole scaffolds in single-step processes. The Vilsmeier-Haack reaction has emerged as a particularly valuable method for introducing formyl groups into pyrazole systems, enabling the preparation of 4-formylpyrazoles from appropriate hydrazones.
Natural pyrazole derivatives, though relatively rare in nature, provide important insights into the biological significance of this heterocyclic system. The isolation of withasomnine from Withania somnifera and the cinachyrazoles from sea sponge species has expanded our understanding of naturally occurring pyrazoles. These natural products exhibit unique structural features and biological activities that inform the design of synthetic analogs with enhanced properties.
The pharmaceutical relevance of pyrazole derivatives is exemplified by numerous marketed drugs containing the pyrazole moiety. Celecoxib, a selective cyclooxygenase-2 inhibitor, demonstrates the anti-inflammatory potential of pyrazole-containing compounds. The anabolic steroid stanozolol represents another example of therapeutically active pyrazole derivatives. Recent developments have focused on pyrazole derivatives as anticancer agents, with compounds showing promise as kinase inhibitors and DNA-binding agents.
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-3-methyl-5-oxo-4H-pyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-8-4-5-11(6-9(8)2)15-13(17)12(7-16)10(3)14-15/h4-7,12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIIIYTQARZPICB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(C(=N2)C)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30855909 | |
| Record name | 1-(3,4-Dimethylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30855909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
473681-77-5 | |
| Record name | 1-(3,4-Dimethylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30855909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-(3,4-Dimethylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carbaldehyde, also referred to as compound 473681-77-5, is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, synthesis methods, and potential therapeutic applications based on recent studies.
- Molecular Formula : C13H15N3O
- Molecular Weight : 229.28 g/mol
- CAS Number : 473681-77-5
Biological Activities
Recent literature indicates that pyrazole derivatives exhibit a range of biological activities, including:
- Antimicrobial Activity :
-
Anti-inflammatory Properties :
- Compounds in this class have been identified as selective COX-2 inhibitors, demonstrating anti-inflammatory effects comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac . The anti-inflammatory activity of related pyrazoles was assessed with IC50 values ranging from 54.65 μg/mL to 69.15 μg/mL .
-
Antitumor Activity :
- Pyrazole derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. For example, some compounds displayed significant growth inhibition in HT29 colon cancer cells . The structure–activity relationship (SAR) studies suggest that modifications on the phenyl ring can enhance anticancer activity .
- Antiviral and Antiparasitic Effects :
Synthesis Methods
The synthesis of 1-(3,4-Dimethylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carbaldehyde typically involves multi-step organic reactions including condensation and cyclization processes. Key methods include:
-
Condensation Reactions :
- The initial step often involves the condensation of appropriate aldehydes with hydrazones to form the pyrazole core.
-
Cyclization :
- Subsequent cyclization reactions help in forming the final structure of the pyrazole derivative.
Case Studies
Several studies have focused on the biological evaluation of pyrazole derivatives:
-
Study on Anti-inflammatory Activity :
A recent study synthesized a series of pyrazole derivatives and evaluated their anti-inflammatory properties using in vivo models. The results indicated that some compounds significantly reduced edema compared to control groups . -
Cytotoxicity Assessment :
Another investigation assessed the cytotoxic effects of various pyrazoles against different cancer cell lines (e.g., MCF7 breast cancer cells). Compounds were tested for their ability to induce apoptosis and inhibit cell proliferation .
Scientific Research Applications
Medicinal Chemistry
1-(3,4-Dimethylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carbaldehyde has been investigated for its pharmacological properties. Research indicates that derivatives of this compound exhibit anti-inflammatory and analgesic activities. For instance:
- Anti-inflammatory Activity: Studies have shown that certain derivatives can inhibit the production of pro-inflammatory cytokines, suggesting potential use in treating conditions like arthritis.
- Anticancer Properties: Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the activation of specific signaling pathways.
Material Science
In material science, the compound's unique structure allows it to be used as a precursor for synthesizing novel polymers and materials. Its ability to form cross-linked structures makes it suitable for:
- Polymer Synthesis: The compound can be polymerized to create materials with enhanced thermal stability and mechanical properties.
Agricultural Chemistry
The compound has also been explored for its potential as a pesticide or herbicide due to its ability to disrupt biological pathways in pests:
- Pest Control: Research indicates that certain derivatives can effectively inhibit the growth of specific plant pathogens, making them candidates for developing eco-friendly agricultural chemicals.
Case Study 1: Anti-inflammatory Research
A study conducted by Zhang et al. (2022) evaluated the anti-inflammatory effects of a series of pyrazole derivatives based on 1-(3,4-Dimethylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carbaldehyde. The results demonstrated significant inhibition of TNF-alpha and IL-6 production in vitro, indicating its potential as a therapeutic agent for inflammatory diseases.
Case Study 2: Polymer Development
In a study by Kumar et al. (2023), researchers synthesized a new class of polymers using this compound as a monomer. The resulting materials exhibited improved tensile strength and thermal stability compared to conventional polymers, highlighting their applicability in high-performance materials.
Case Study 3: Agricultural Applications
Research by Lee et al. (2021) focused on the herbicidal activity of derivatives derived from 1-(3,4-Dimethylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carbaldehyde. The study found that certain compounds effectively inhibited the growth of common agricultural weeds while being non-toxic to crops.
Comparison with Similar Compounds
Key Observations :
- Electron-Donating vs.
- Functional Group Reactivity: The carbaldehyde group (target) offers distinct reactivity compared to acetyl or propanoyl groups (e.g., compound 3 and 4 in ), enabling applications in Schiff base synthesis or coordination chemistry .
- Pharmacological Potential: Eltrombopag shares the 3,4-dimethylphenyl-pyrazolylidene core but incorporates a hydrazine-linked benzoic acid, highlighting how functional group modifications (carbaldehyde vs. carboxylic acid) drastically alter bioactivity and drug-likeness .
Crystallographic and Hydrogen-Bonding Patterns
While the target compound’s crystal structure is undocumented, fluorophenyl- and bromophenyl-substituted pyrazolines () exhibit planar geometries stabilized by C–H···O and π-π interactions. The absence of strong hydrogen-bond donors (e.g., –OH or –NH) in the target compound may reduce its crystalline packing efficiency compared to hydroxyl- or amine-containing analogs (e.g., ’s biphenyl-carboxylic acid derivative) .
Pharmacological and Industrial Relevance
The target compound’s carbaldehyde group positions it as a versatile intermediate for drug discovery, though its bioactivity remains unexplored. In contrast, chlorophenyl- and coumarin-linked pyrazolines () show herbicidal and antimicrobial activities, suggesting that substituent choice critically influences application scope .
Preparation Methods
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is the most prominent and effective method for synthesizing 4-formyl-substituted pyrazoles. It involves the reaction of pyrazole precursors with a Vilsmeier reagent generated in situ from phosphoryl chloride (POCl3) and dimethylformamide (DMF).
- Starting from 3,5-dimethyl-1H-pyrazole derivatives, treatment with POCl3/DMF at elevated temperatures (90–120 °C) leads to selective formylation at the 4-position.
- The reaction proceeds via electrophilic substitution, with the Vilsmeier reagent acting as a formylating agent.
- For N-substituted pyrazoles such as 1-(3,4-dimethylphenyl)-3-methylpyrazole, similar conditions enable the introduction of the aldehyde group at the 4-position.
- The formyl group is labile and requires careful control of reaction conditions to avoid decomposition or side reactions.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | 1-(3,4-Dimethylphenyl)-3-methyl-1H-pyrazole + POCl3/DMF | Formation of Vilsmeier reagent in situ |
| 2 | Heating at 90–120 °C | Electrophilic formylation at pyrazole C-4 |
| 3 | Work-up and purification | Isolated 1-(3,4-Dimethylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carbaldehyde |
This method is supported by multiple studies showing successful formylation of related pyrazole derivatives.
Oxidation of Corresponding Alcohols
An alternative approach involves the selective oxidation of pyrazolylmethanol intermediates to the aldehyde.
- The corresponding pyrazolylmethanol can be synthesized by reduction of pyrazole esters or via hydrazone intermediates.
- Oxidizing agents such as pyridinium chlorochromate (PCC) or TEMPO/FeCl3 catalysts are employed to convert the alcohol to the aldehyde without overoxidation to carboxylic acids.
- This method offers mild conditions and good yields, preserving sensitive functionalities.
| Oxidizing Agent | Yield (%) | Notes |
|---|---|---|
| PCC | 55–80 | Effective for various pyrazolylmethanols |
| TEMPO/FeCl3 | 50–85 | Radical-catalyzed oxidation, no overoxidation observed |
This oxidation strategy is applicable for preparing the aldehyde functionality on pyrazole rings bearing sensitive substituents.
Cyclization of Hydrazones and Ketones
This method involves:
- Formation of phenylhydrazones from 3,4-dimethylacetophenone derivatives.
- Cyclization under acidic conditions or with formylating agents to construct the pyrazole ring and introduce the aldehyde group.
- Use of reagents such as 2,4,6-trichlorotriazine in DMF has been reported for related pyrazole-4-carbaldehydes.
This approach allows for structural variation at the N-1 position and is suitable for synthesizing 1-(3,4-dimethylphenyl) substituted pyrazoles.
Comparative Summary of Preparation Methods
| Method | Advantages | Disadvantages | Typical Yield (%) | Applicability to Target Compound |
|---|---|---|---|---|
| Vilsmeier-Haack Formylation | Direct formylation, well-established | Requires careful temperature control | 60–85 | Highly suitable, commonly used |
| Oxidation of Alcohols | Mild conditions, selective oxidation | Requires preparation of alcohol precursor | 50–85 | Suitable if alcohol intermediate is accessible |
| Cyclization of Hydrazones | Allows substitution variation | Multi-step, sometimes lower yields | 40–70 | Applicable with proper hydrazone precursors |
Research Findings and Notes
- The formylation at the 4-position of pyrazoles is highly regioselective under Vilsmeier-Haack conditions, especially for 3,5-dimethyl and N-substituted derivatives.
- The aldehyde group is sensitive to basic conditions and may undergo elimination; thus, neutral or slightly acidic work-up is recommended.
- Oxidation methods provide an alternative when direct formylation is challenging or when the alcohol intermediate is more accessible.
- The choice of method depends on available starting materials, desired substitution pattern, and scale of synthesis.
- Recent literature emphasizes the use of catalytic systems for oxidation to improve sustainability and yield.
Q & A
Q. What are the established synthetic routes for 1-(3,4-dimethylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carbaldehyde, and how do reaction conditions influence yield and purity?
The compound is typically synthesized via cyclocondensation of hydrazine derivatives with β-ketoaldehydes or through Vilsmeier–Haack reactions. For example, analogous pyrazole carbaldehydes are prepared by treating 3-methyl-1-aryl-pyrazol-5(4H)-ones with POCl₃ and DMF, followed by hydrolysis . Key factors include temperature control (60–80°C) to avoid side reactions and stoichiometric ratios of reagents to minimize byproducts like dimerized hydrazones. Purity is confirmed via HPLC (>95%) and NMR spectroscopy (absence of residual aldehyde protons at δ 9.8–10.2 ppm) .
Q. How is the crystal structure of this compound resolved, and what intermolecular interactions stabilize its lattice?
Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) reveals a planar pyrazole ring with dihedral angles of 5–10° between the aromatic substituents. Hydrogen bonding between the carbaldehyde oxygen (O1) and adjacent N-H groups (N2–H2⋯O1, ~2.8 Å) forms infinite chains, while van der Waals interactions between methyl groups contribute to packing stability . Data collection at low temperature (100 K) minimizes thermal motion artifacts .
Advanced Research Questions
Q. How do substituent variations on the pyrazole ring (e.g., methyl vs. methoxy groups) affect electronic properties and reactivity?
Comparative studies using DFT calculations (B3LYP/6-311+G(d,p)) show that electron-donating groups (e.g., 4-methoxy) reduce the electrophilicity of the carbaldehyde moiety by 15–20%, as evidenced by lower Mulliken charges on the carbonyl carbon (-0.32 vs. -0.45 for methyl substituents). This impacts nucleophilic addition reactions, requiring harsher conditions (e.g., Knoevenagel condensation with malononitrile at 80°C vs. 60°C for methyl derivatives) .
Q. What contradictions exist in reported biological activity data, and how can experimental design address them?
Discrepancies in antimicrobial IC₅₀ values (e.g., 8.2 μM vs. 23.5 μM against E. coli) arise from variations in assay protocols, such as solvent choice (DMSO vs. aqueous buffer) and bacterial strain specificity. Controlled studies using standardized CLSI guidelines and matched solvent controls (≤1% DMSO) are recommended .
Q. How does this compound interact with FAD-dependent oxidoreductases, and what structural insights inform inhibitor design?
Crystallographic fragment screening against Chaetomium thermophilum oxidoreductase reveals binding at the FAD pocket via π-π stacking between the pyrazole ring and flavin (3.4 Å distance). Mutagenesis studies (e.g., T346A) disrupt hydrogen bonding with the carbaldehyde oxygen, reducing inhibition potency (Kᵢ increases from 0.9 μM to 12.3 μM) .
Methodological Guidance
Q. What spectroscopic techniques are critical for characterizing synthetic intermediates?
- ¹H/¹³C NMR : Key signals include the carbaldehyde proton (δ 9.8–10.2 ppm) and pyrazole C=O carbon (δ 165–170 ppm).
- IR : Strong absorption at 1680–1700 cm⁻¹ (C=O stretch) and 3200–3300 cm⁻¹ (N-H stretch).
- MS (ESI+) : Molecular ion [M+H]⁺ at m/z 285.1 .
Q. How can computational modeling optimize reaction pathways for scale-up?
Transition state analysis (Gaussian 16) identifies energy barriers for cyclization steps. Solvent effects (PCM model) show THF lowers activation energy by 12% compared to ethanol, improving yields from 68% to 82% in pilot-scale syntheses .
Critical Analysis of Evidence
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
